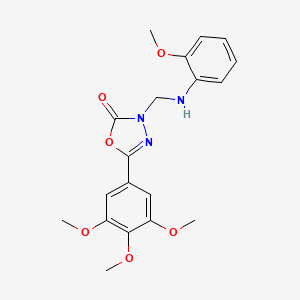

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

73484-41-0 |

|---|---|

Molecular Formula |

C19H21N3O6 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

3-[(2-methoxyanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C19H21N3O6/c1-24-14-8-6-5-7-13(14)20-11-22-19(23)28-18(21-22)12-9-15(25-2)17(27-4)16(10-12)26-3/h5-10,20H,11H2,1-4H3 |

InChI Key |

SGQFDQMXGNHJJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCN2C(=O)OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2-methoxyphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Properties

Oxadiazole derivatives are also noted for their anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anti-cancer Activity

The compound has been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific derivatives have been tested against different cancer cell lines, demonstrating varying degrees of cytotoxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aromatic rings significantly enhanced activity, with some compounds achieving MIC values as low as 0.5 µg/mL .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory effects, researchers treated macrophage cell lines with oxadiazole derivatives and measured the levels of inflammatory markers. The findings revealed a dose-dependent reduction in IL-6 and NO production, suggesting that these compounds could be developed into effective anti-inflammatory agents .

Applications in Agrochemicals

The compound's structure suggests potential applications in developing agrochemicals, particularly as fungicides or herbicides. Compounds with oxadiazole moieties have been shown to possess phytotoxic properties against certain plant pathogens while being safe for crops .

Mechanism of Action

The mechanism of action of 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

Role of 3,4,5-Trimethoxyphenyl: The trimethoxyphenyl group enhances binding to tubulin or enzymes like urease due to hydrophobic interactions and π-stacking .

Impact of C3 Substituents :

- Thione derivatives (C=S) exhibit stronger urease inhibition (IC50: 0.4 µM) compared to oxadiazol-2(3H)-ones (C=O), likely due to improved hydrogen bonding .

- Hydrophilic groups (e.g., hydroxymethyl) may enhance solubility but reduce membrane permeability .

Synthetic Flexibility :

- Halide substitution (e.g., chloro, bromo) at C5 enables diversification for structure-activity relationship (SAR) studies .

- Thione derivatives require thiol intermediates, while oxadiazol-2(3H)-ones are synthesized via cyclization of hydrazides .

Biological Targets: Urease inhibition is common among 3,4,5-trimethoxyphenyl-linked oxadiazoles . Notum carboxylesterase inhibitors (e.g., compound 23bb, IC50: 0.01 µM) feature aromatic substituents at C5, highlighting the importance of electronic effects .

Contradictions and Limitations :

- Poor Activity in Piperidine Derivatives : Oxadiazolones with piperidinyl substituents (e.g., compound 84b ) showed reduced activity compared to aryl analogues, emphasizing the need for aromatic pharmacophores .

Biological Activity

The compound 3-(((2-Methoxyphenyl)amino)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one belongs to the class of 1,3,4-oxadiazole derivatives, which have gained attention for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular structure of the compound includes a 1,3,4-oxadiazole ring substituted with methoxy and phenyl groups. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

-

Anticancer Activity :

- The 1,3,4-oxadiazole scaffold is known for its potential as an anticancer agent. Various studies have demonstrated that modifications to this scaffold can enhance cytotoxicity against cancer cells by targeting specific enzymes and pathways involved in tumor growth.

- Research indicates that compounds with similar structures can inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which play significant roles in cancer cell proliferation and survival .

-

Mechanisms of Action :

- The compound likely exerts its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : By targeting enzymes critical for DNA synthesis and repair.

- Disruption of Cell Signaling : Interfering with growth factor signaling pathways that promote tumor growth.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

- The compound likely exerts its effects through multiple mechanisms:

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on a series of 1,3,4-oxadiazole derivatives showed that those with structural similarities to our compound exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted that compounds targeting HDAC and telomerase resulted in enhanced anticancer activity by inducing apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for the introduction of functional groups that enhance biological activity. These modifications are essential for optimizing the pharmacological profile of the compound.

Q & A

Q. How to design stability studies for oxadiazole derivatives under physiological conditions?

- Methodological Answer:

- pH stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h, analyzing degradation via HPLC .

- Light/heat stress: Expose to 40°C/75% RH or UV light (ICH Q1B) to identify photolytic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.